molecular formula C33H48Cl2N2O3 B008640 Aaceap CAS No. 110320-70-2

Aaceap

Cat. No.: B008640
CAS No.: 110320-70-2
M. Wt: 591.6 g/mol
InChI Key: BLLAWDFADRSHFN-IYYPERTOSA-N
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Description

For the purpose of this analysis, we will assume "Aaceap" is a theoretical or uncharacterized compound requiring comparison with structurally or functionally analogous compounds.

Properties

CAS No.

110320-70-2

Molecular Formula

C33H48Cl2N2O3

Molecular Weight

591.6 g/mol

IUPAC Name

[(3S,5S,10S,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C33H48Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-5,7-8,24,26-30H,6,9-21H2,1-3H3,(H,36,38)/t24-,26-,27?,28?,29?,30-,32-,33-/m0/s1

InChI Key

BLLAWDFADRSHFN-IYYPERTOSA-N

SMILES

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

Isomeric SMILES

CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

Canonical SMILES

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

Synonyms

17-acetamido-5-androstan-3-ol-4-bis(2-chloroethyl)aminophenylacetate
AACEAP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While "Aaceap" itself lacks explicit data, we can infer methodological frameworks for comparative analysis from the evidence. For example, emphasizes comparing compounds based on structural or functional similarities, such as metal substitutions or shared applications. Below, we outline a hypothetical comparison framework, integrating principles from analytical chemistry and machine learning models discussed in the evidence.

Table 1: Methodological Framework for Compound Comparison

Criterion Description Relevant Evidence
Structural Similarity Compare atomic composition, bonding patterns, or stereochemistry.
Functional Applications Assess use cases (e.g., catalysis, pharmaceuticals, industrial processes).
Synthesis Complexity Evaluate reaction steps, yield, and purification requirements.
Analytical Characterization Compare spectroscopic data (NMR, MS) or chromatographic profiles.
Performance Metrics Quantify stability, reactivity, or efficacy in target applications.

Case Study: Machine Learning Models as Functional Analogues

Although unrelated to chemistry, the evidence extensively discusses NLP models like Transformer , BERT , and RoBERTa , which serve as functional analogues for comparative analysis. Key insights include:

Transformer ():

  • Architecture : Relies solely on attention mechanisms, enabling parallelization and scalability.
  • Performance : Achieved 28.4 BLEU on English-German translation, surpassing prior models by 2 BLEU .
  • Limitations : Requires large datasets for training.

BERT (): Architecture: Bidirectional Transformer, pre-trained on masked language modeling. Performance: Achieved 93.2 F1 on SQuAD v1.1, a 1.5-point improvement over predecessors . Limitations: Undertrained in initial implementations, as noted in RoBERTa () .

T5 ():

  • Architecture : Unified text-to-text framework for diverse NLP tasks.
  • Performance : State-of-the-art results on summarization and question answering via the "Colossal Clean Crawled Corpus" .

Table 2: Comparative Performance of NLP Models (Functional Analogy)

Model Training Data Key Innovation Benchmark Score Evidence
Transformer WMT 2014 Attention-only architecture 28.4 BLEU (EN-DE)
BERT BooksCorpus + Wikipedia Bidirectional context training 93.2 F1 (SQuAD v1.1)
RoBERTa Expanded BERT data Optimized training hyperparameters 88.5 GLUE score
T5 C4 Corpus Unified text-to-text framework 89.7 ROUGE-2 (CNN/DM)

Key Research Findings and Challenges

Data Quality and Reproducibility :

  • stresses rigorous experimental documentation to ensure reproducibility, a principle applicable to compound synthesis and characterization.
  • RoBERTa () highlights how hyperparameter tuning and dataset size critically impact outcomes, paralleling compound optimization in chemistry .

Generalization vs. Specialization :

  • The Transformer () excels in generalizability across tasks, akin to broad-spectrum catalysts, while BERT () specializes in bidirectional context, resembling target-specific pharmaceuticals .

Ethical and Safety Considerations: mandates disclosing hazards of carcinogenic reagents, a practice equally vital in compound handling .

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